2-(2-Bromo-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(2-Bromo-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its ability to form carbon-carbon bonds, making it a crucial reagent in the synthesis of various organic molecules.
Properties
IUPAC Name |
2-(2-bromo-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BBrClO2/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(15)7-10(9)14/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGNMGCHXSTYCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BBrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701164393 | |
| Record name | 2-(2-Bromo-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701164393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256781-67-5 | |
| Record name | 2-(2-Bromo-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256781-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Bromo-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701164393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-bromo-4-chlorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and an aryl halide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the boron center.
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. In Suzuki-Miyaura cross-coupling, the primary product is a biaryl compound .
Scientific Research Applications
2-(2-Bromo-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-(2-Bromo-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of a boronate ester intermediate in Suzuki-Miyaura cross-coupling reactions. This intermediate facilitates the transfer of the aryl group to the palladium catalyst, leading to the formation of the desired biaryl product . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chlorophenylboronic acid: This compound is a precursor in the synthesis of 2-(2-Bromo-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
4-Bromo-2-chlorophenol: Another related compound used in similar synthetic applications.
2-Bromo-4-chlorophenyl-2-bromobutanoate: Used in similar cross-coupling reactions.
Uniqueness
This compound is unique due to its stability and reactivity in cross-coupling reactions. Its tetramethyl-1,3,2-dioxaborolane moiety provides enhanced stability compared to other boronic acids, making it a preferred reagent in organic synthesis .
Q & A
Q. What are the standard synthetic routes for preparing 2-(2-Bromo-4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
The compound is typically synthesized via cross-coupling reactions involving aryl halides and boron reagents. A common method involves reacting 2-bromo-4-chlorophenylmagnesium bromide with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in anhydrous tetrahydrofuran (THF) under inert conditions. Alternative routes include Miyaura borylation , where palladium catalysts (e.g., Pd(dppf)Cl₂) facilitate coupling between aryl bromides and bis(pinacolato)diboron (B₂pin₂) . Key parameters include reaction temperature (80–100°C), catalyst loading (1–5 mol%), and exclusion of moisture.
Q. What characterization techniques are essential for verifying the compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR):
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ expected for C₁₂H₁₄BBrClO₂: 348.9994).
Q. Which cross-coupling reactions is this compound primarily used in?
It is a key reagent in Suzuki-Miyaura couplings for forming biaryl bonds. For example, coupling with aryl halides (e.g., 4-bromoanisole) under Pd catalysis yields substituted biphenyls. Reaction efficiency depends on:
- Catalyst system: Pd(PPh₃)₄ or PdCl₂(dppf).
- Base: K₂CO₃ or CsF.
- Solvent: Dimethoxyethane (DME) or THF .
Yields typically range from 70–90%, with optimization required for sterically hindered substrates.
Advanced Research Questions
Q. How can reaction conditions be optimized for challenging cross-coupling substrates?
For low-yielding reactions:
- Catalyst screening: Test air-stable precatalysts like Pd(OAc)₂ with ligands (XPhos, SPhos).
- Solvent effects: Use polar aprotic solvents (e.g., DMF) for electron-deficient aryl partners.
- Additives: Include silver salts (Ag₂O) to scavenge halides and mitigate catalyst poisoning .
- Temperature gradients: Perform microwave-assisted synthesis (100–120°C) to accelerate kinetics.
Q. What mechanistic insights are critical for understanding boron retention during coupling?
Spectroscopic studies (e.g., in-situ ¹¹B NMR) reveal intermediates such as borate complexes. For example, trialkoxyborohydride species may form under reducing conditions, influencing reaction pathways . Computational modeling (DFT) can map transition states, particularly for steric effects caused by the 2-bromo-4-chloro substituent.
Q. How should researchers address contradictory data in catalytic efficiency studies?
Case study: Discrepancies in Pd catalyst performance may arise from:
- Impurities: Trace water or oxygen deactivates catalysts. Use rigorous drying protocols (molecular sieves, freeze-pump-thaw cycles).
- Substrate inhibition: The bromo-chloro substituent may block catalyst access. Conduct competitive binding assays with simplified analogs .
- Characterization gaps: Verify intermediate structures via X-ray crystallography or GC-MS.
Q. What strategies are employed to evaluate biological activity in medicinal chemistry?
In cancer research:
- Cytotoxicity assays: Test compound libraries against prostate cancer cell lines (e.g., PC-3) using MTT assays.
- Metabolic profiling: Monitor glycolysis inhibition via lactate production (linked to mitochondrial targeting) .
- Structural analogs: Compare activity with derivatives lacking the bromo or chloro groups to identify pharmacophores.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
